molecular formula C11H15BrO3 B4669851 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene

1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene

Cat. No. B4669851
M. Wt: 275.14 g/mol
InChI Key: JDVGQJGUENPMNQ-UHFFFAOYSA-N
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Description

1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene, also known as BOMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BOMME is a member of the class of phenyl ether compounds and is structurally similar to the well-known anesthetic agent, propofol.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene is not fully understood, but it is believed to act on the GABA-A receptor, similar to other anesthetic agents. 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene enhances the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and sedation.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has been shown to have dose-dependent effects on the central nervous system, including sedation, hypnosis, and anesthesia. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has been shown to have analgesic properties, making it a potential alternative to opioids for pain management. 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has also been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safer alternative to other anesthetic agents.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene is its potential as a safer alternative to other anesthetic agents, with minimal effects on cardiovascular and respiratory function. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has been shown to have analgesic properties, making it a potential alternative to opioids for pain management. One limitation of 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene is its limited availability, as it is not currently commercially available and must be synthesized in the lab.

Future Directions

There are several potential future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene. One area of interest is the development of novel anesthetic agents based on the structure of 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene.

Scientific Research Applications

1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has been studied extensively for its potential therapeutic applications, particularly in the field of anesthesia. Studies have shown that 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has sedative and hypnotic properties, making it a promising candidate for use as an anesthetic agent. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene has been shown to have analgesic properties, making it a potential alternative to opioids for pain management.

properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-13-10-2-4-11(5-3-10)15-9-8-14-7-6-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVGQJGUENPMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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